Product packaging for beta-Alanyl-glycyl-glycine(Cat. No.:CAS No. 42538-55-6)

beta-Alanyl-glycyl-glycine

Cat. No.: B1615086
CAS No.: 42538-55-6
M. Wt: 203.2 g/mol
InChI Key: KFZPLMGKDOHBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Alanyl-glycyl-glycine is a synthetic tripeptide of interest in biochemical research. While the specific applications for this exact tripeptide are not extensively documented in the available literature, studies on structurally related peptides provide insight into its potential research value. Short-chain peptides like carnosine (β-alanyl-L-histidine) are widespread in biological systems and are studied for their ability to interact with proteins and influence biochemical processes, such as preventing the aggregation of crystallins in the eye lens . Research on similar peptides often involves examining their thermodynamic behavior and interaction patterns in various solutions, including micellar systems, to understand the fundamentals of peptide binding, hydrophobicity, and ion state distribution . Furthermore, the component amino acid beta-alanine is known to act on strychnine-sensitive glycine receptors in the central nervous system, which is a key area of neuropharmacological research . The study of such peptides and their analogs provides a platform for investigating fine electronic effects, steric organization, and the patterns of their binding to biological assemblies. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer for Product Description: The mechanisms and research applications described are based on scientific literature for context and are derived from studies on closely related peptide structures. They are intended to highlight potential research directions and do not confirm the specific, documented properties of this compound itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B1615086 beta-Alanyl-glycyl-glycine CAS No. 42538-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42538-55-6

Molecular Formula

C7H13N3O4

Molecular Weight

203.2 g/mol

IUPAC Name

2-[[2-(3-aminopropanoylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C7H13N3O4/c8-2-1-5(11)9-3-6(12)10-4-7(13)14/h1-4,8H2,(H,9,11)(H,10,12)(H,13,14)

InChI Key

KFZPLMGKDOHBHG-UHFFFAOYSA-N

SMILES

C(CN)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C(CN)C(=O)NCC(=O)NCC(=O)O

Other CAS No.

42538-55-6

sequence

XGG

Synonyms

eta-Ala-Gly-Gly
beta-alanyl-glycyl-glycine

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Beta Alanyl Glycyl Glycine

Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis, while often more labor-intensive than solid-phase methods due to the need for purification of intermediates, offers scalability and flexibility. core.ac.uk This classical approach involves the stepwise elongation of the peptide chain or the condensation of peptide fragments in a homogenous solvent system. researchgate.net

The activated ester method is a cornerstone of peptide bond formation, designed to increase the electrophilicity of the carboxyl group and facilitate its reaction with an amino group. spbu.rugcwgandhinagar.com For the synthesis of beta-Alanyl-glycyl-glycine, this would typically involve a stepwise elongation, starting from the C-terminal glycine (B1666218).

The process begins with the protection of the amino group of one amino acid and the activation of the carboxyl group of another. mdpi.com For instance, N-protected beta-alanine (B559535) can be activated and then reacted with a glycyl-glycine dipeptide. Common activating groups include p-nitrophenol or N-hydroxysuccinimide (NHS), which form p-nitrophenyl esters or NHS-esters, respectively. google.com These esters are sufficiently reactive to form a peptide bond with the free amino group of another amino acid or peptide but are stable enough to be isolated. spbu.rugoogle.com

The general scheme involves:

Preparation of an activated ester: An N-protected amino acid (e.g., Boc-β-Ala-OH) is reacted with an activating agent like N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). google.com

Coupling: The isolated activated ester (e.g., Boc-β-Ala-OSu) is then reacted with the amino component (e.g., H-Gly-Gly-OH or its ester derivative) in a suitable solvent. The reaction is typically carried out in the presence of a weak base. google.com

Deprotection: The protecting group (e.g., Boc) is removed from the newly formed tripeptide to yield the final product or an intermediate for further coupling.

StepReactantsCoupling/Activating AgentProductTypical Conditions
Activation N-benzyloxycarbonyl-glycine (Z-Gly), N-hydroxysuccinimideDicyclohexylcarbodiimide (DCC)Z-Gly-OSuDioxane or Tetrahydrofuran
Coupling 1 Z-Gly-OSu, Glycine-Z-Gly-GlyAqueous solution with weak base
Deprotection Z-Gly-GlyH₂/Pd-C (Hydrogenolysis)Gly-Gly-
Activation N-benzyloxycarbonyl-β-Alanine (Z-β-Ala), N-hydroxysuccinimideDicyclohexylcarbodiimide (DCC)Z-β-Ala-OSuDioxane or Tetrahydrofuran
Coupling 2 Z-β-Ala-OSu, Gly-Gly-Z-β-Ala-Gly-GlyAqueous solution with weak base
Final Deprotection Z-β-Ala-Gly-GlyH₂/Pd-C (Hydrogenolysis)β-Ala-Gly-Gly-

This table illustrates a representative stepwise elongation strategy using activated esters.

Segment condensation, or fragment condensation, is a convergent strategy where pre-synthesized peptide fragments are coupled together. google.com This approach can be more efficient for longer peptides by reducing the number of sequential coupling and deprotection steps, potentially leading to a purer final product. researchgate.net

For this compound, two primary segment condensation strategies are possible:

(1+2) Condensation: N-protected beta-Alanine is coupled with the dipeptide glycyl-glycine.

(2+1) Condensation: The dipeptide N-protected beta-Alanyl-glycine is coupled with glycine (usually as an ester derivative).

The choice between these strategies depends on factors such as the solubility of the fragments and the risk of racemization at the C-terminal residue of the carboxyl component during activation. The coupling of larger peptide fragments often requires highly efficient coupling reagents to achieve good yields. Reagents like DCC with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed. nih.gov

StrategyCarboxyl ComponentAmino ComponentCoupling ReagentKey Consideration
(1+2) Condensation Boc-β-Ala-OHH-Gly-Gly-OMeDCC/HOBtNo risk of racemization as β-alanine is achiral.
(2+1) Condensation Boc-β-Ala-Gly-OHH-Gly-OMeDCC/HOBtRisk of racemization at the Glycine residue of the dipeptide, though minimal for glycine.

This table compares the two possible segment condensation strategies for synthesizing this compound.

Solid-Phase Peptide Synthesis (SPPS) for this compound

The choice of resin and linker is critical for a successful SPPS. The linker connects the first amino acid to the solid support and dictates the conditions required for the final cleavage of the peptide from the resin. core.ac.uk For the synthesis of a simple tripeptide like this compound, which has a free C-terminal carboxyl group, a resin sensitive to moderately acidic conditions is typically chosen.

Wang Resin: This is a polystyrene-based resin with a p-alkoxybenzyl alcohol linker. The first amino acid (glycine) is attached via an ester bond. Cleavage is achieved using a high concentration of trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive. It allows the attachment of the first amino acid under basic conditions with minimal risk of racemization. A key advantage is that the final peptide can be cleaved under very mild acidic conditions (e.g., dilute TFA or acetic acid), which preserves acid-sensitive functionalities if they were present. core.ac.uk This makes it an excellent choice for preparing protected peptide fragments that could be used in a subsequent segment condensation strategy.

The most common chemical strategy used in SPPS is the Fmoc/tBu approach. beilstein-journals.org The temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups like tert-butyl (tBu) are used for side-chain protection. csic.esbeilstein-journals.org

The incorporation of beta-alanine can present unique challenges. While it is not sterically hindered, its different backbone structure compared to alpha-amino acids can influence coupling efficiency. The choice of coupling reagent is crucial for driving the reaction to completion and minimizing side reactions. beilstein-journals.org

Common classes of coupling reagents include:

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is often used, typically with an additive like HOBt or Oxyma Pure to accelerate coupling and suppress racemization. bachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient and rapid coupling reagents. bachem.compeptide.com HATU is particularly effective for sterically hindered couplings, though less of a concern for beta-alanine. COMU is a newer generation reagent based on Oxyma Pure, offering high efficiency and improved safety as it avoids the potentially explosive HOBt/HOAt by-products. bachem.com

A specific side reaction to consider during Fmoc chemistry is the potential for Fmoc-protected amino acids to be contaminated with their beta-alanine counterparts. For example, Fmoc-OSu, sometimes used to prepare Fmoc-amino acids, can undergo a Lossen rearrangement in the presence of a base, leading to the formation of Fmoc-β-Ala-OH. chimia.ch If this contaminant is present in the Fmoc-Gly-OH or Fmoc-β-Ala-OH building blocks, it can lead to the insertion of an unwanted beta-alanine residue, resulting in a failure sequence that may be difficult to separate from the target peptide. chimia.chmesalabs.com

Coupling ReagentClassAdditiveAdvantagesDisadvantages
DIC CarbodiimideHOBt or Oxyma PureCost-effective, by-product (DIU) is soluble. bachem.comSlower than onium salts, potential for side reactions if no additive is used.
HBTU/TBTU Aminium/Uronium-Fast and efficient, widely used. peptide.comCan contain dimethylamine (B145610) impurity, which can cause premature Fmoc-deprotection. researchgate.net
HATU Aminium/Uronium-Highly efficient, especially for difficult couplings. bachem.comMore expensive, based on potentially explosive HOAt.
COMU Aminium/Uronium-Excellent efficiency, safer (Oxyma-based), good solubility. bachem.comHigher cost than older reagents.

This table summarizes common coupling reagents for SPPS and their relevance to beta-alanine incorporation.

Enzymatic Synthesis Approaches for this compound and Analogues

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and often without the need for protecting groups, thus minimizing waste and side reactions. mdpi.comfrontiersin.org

The synthesis of this compound can be viewed as an analogue to the synthesis of carnosine (β-Alanyl-L-Histidine), a naturally occurring dipeptide. Research into carnosine synthetase has shown that enzyme preparations from sources like chick pectoral muscle can catalyze the formation of various beta-alanyl peptides in the presence of ATP. researchgate.netnih.gov These enzymes exhibit some substrate promiscuity, suggesting they could potentially accept glycine or glycyl-glycine as a substrate in place of histidine.

The enzymatic reaction typically proceeds as follows: β-Alanine + Glycyl-glycine + ATP → β-Alanyl-glycyl-glycine + AMP + PPi

This reaction is catalyzed by a peptide ligase. The process involves the activation of the beta-alanine carboxyl group through the formation of a β-alanyl adenylate intermediate, which then reacts with the amino group of the second component (glycyl-glycine). researchgate.net

While direct enzymatic synthesis of this specific tripeptide is not widely documented, the synthesis of related dipeptides like Ala-Gln has been achieved with high efficiency using enzymes like α-amino acid ester acyltransferase from Empedobacter brevis. mdpi.com This suggests that screening for novel enzymes or engineering existing ones could yield a viable biocatalytic route for producing this compound and its analogues. frontiersin.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and scalable routes to complex molecules. uq.edu.aunih.gov This hybrid approach allows for the strategic use of enzymes to perform specific, challenging transformations within a multi-step chemical synthesis framework. nih.gov

A potential chemoenzymatic route to β-Alanyl-glycyl-glycine could involve:

Chemical Synthesis of a Precursor : An N-terminally protected β-alanine, such as Fmoc-β-Ala-OH, is synthesized chemically. This allows for controlled, stepwise peptide assembly.

Enzymatic Coupling : The protected β-alanine is coupled to a glycyl-glycine dipeptide using a ligase or a peptidase under mild aqueous conditions. The enzyme's specificity ensures that the coupling occurs at the desired position without side reactions.

Chemical Deprotection : The final step involves the chemical removal of the N-terminal protecting group to yield the target tripeptide.

This strategy leverages the robustness of chemical protecting groups for intermediate steps while harnessing the clean and specific bond-forming capability of enzymes. This avoids the use of harsh coupling reagents in the final stages and simplifies purification. Such methods have been successfully used to generate complex glycopeptides and other modified peptides. uq.edu.aunih.gov

Asymmetric Synthesis of Beta-Amino Acid Components

The core component, β-alanine (3-aminopropanoic acid), is an achiral molecule as it lacks a stereocenter. However, the synthesis of analogues of β-Alanyl-glycyl-glycine may require chiral, substituted β-amino acids. Asymmetric synthesis provides routes to these enantiomerically pure building blocks, which are crucial for producing peptides with defined three-dimensional structures. hilarispublisher.com

Several methodologies have been developed for the asymmetric synthesis of chiral β-amino acid derivatives:

Enolate Additions to Sulfinyl Imines : A powerful method involves the addition of ester enolates to chiral N-tert-butanesulfinyl imines. This approach allows for the synthesis of a wide range of β-amino acid derivatives with high diastereoselectivity. nih.gov The N-sulfinyl group acts as a potent chiral auxiliary and can be easily removed after the key C-C bond formation.

Use of Chiral Auxiliaries : Commercially available chiral auxiliaries, such as (R)- or (S)-α-phenylethylamine, can be used to direct the stereochemical outcome of reactions. researchgate.net For instance, a protocol involving the reaction of β-alanine with a chiral amine, followed by stereoselective alkylation and subsequent removal of the auxiliary, can yield α-substituted-β-amino acids. researchgate.net

Catalytic Asymmetric Hydrogenation : The hydrogenation of (Z)-enamines using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can produce β-amino acids with high enantioselectivity. hilarispublisher.com

Comparison of Asymmetric Synthesis Strategies for β-Amino Acid Derivatives

Method Key Feature Advantages Reference
Enolate Addition to Sulfinyl Imines Use of N-tert-butanesulfinyl imine as a chiral auxiliary. High diastereoselectivity, broad substrate scope, versatile intermediate products. nih.gov
Chiral Auxiliary-Based Alkylation Covalent attachment of a chiral auxiliary to the β-amino acid precursor. Utilizes inexpensive and readily available auxiliaries. researchgate.netacs.org

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or acrylate (B77674) precursor. | High catalytic efficiency, high enantiomeric excess. | hilarispublisher.com |

Synthesis of Protected this compound Derivatives

In multi-step peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) or convergent solution-phase strategies, the use of protecting groups is essential. researchgate.net These groups temporarily block the reactive functional groups (the N-terminal amine and the C-terminal carboxylic acid) to prevent side reactions such as self-polymerization and to ensure that bond formation occurs only at the desired positions.

For β-Alanyl-glycyl-glycine, orthogonal protecting groups are often employed. This means that each type of protecting group can be removed under specific conditions without affecting the others, allowing for precise, sequential modifications. For example, the synthesis of protected L-carnosine derivatives has been well-documented, providing a template for β-alanyl peptides. researchgate.net

Common Protecting Groups in Peptide Synthesis

Group Abbreviation Structure Target Functionality Typical Deprotection Conditions
tert-Butoxycarbonyl Boc (CH₃)₃C-O-CO- α-Amino Strong acid (e.g., Trifluoroacetic acid, TFA)
9-Fluorenylmethoxycarbonyl Fmoc C₁₅H₁₁O-CO- α-Amino Base (e.g., 20% Piperidine in DMF)
Benzyloxycarbonyl Cbz or Z C₆H₅CH₂-O-CO- α-Amino Catalytic hydrogenolysis (H₂/Pd-C)
Methyl Ester -OMe -OCH₃ Carboxyl Saponification (e.g., NaOH)

| Benzyl Ester | -OBzl | -OCH₂C₆H₅ | Carboxyl | Catalytic hydrogenolysis (H₂/Pd-C) |

The synthesis would typically start with C-terminally protected glycine (e.g., Gly-OBzl). This is then coupled with an N-protected glycine (e.g., Fmoc-Gly-OH). After deprotection of the N-terminus, the resulting dipeptide is coupled with N-protected β-alanine (e.g., Fmoc-β-Ala-OH). Finally, all protecting groups are removed to yield the free tripeptide.

Synthesis of Cyclic Peptide Analogues Incorporating beta-Alanyl-glycyl Units

Cyclic peptides are of great interest because cyclization confers conformational rigidity, which can lead to increased receptor binding affinity, enhanced biological activity, and improved stability against enzymatic degradation compared to their linear counterparts. altabioscience.combiomolther.orgnih.gov The β-Alanyl-glycyl-glycine sequence can be incorporated into a larger peptide chain that is subsequently cyclized.

The general strategy for synthesizing such cyclic analogues involves two main stages:

Linear Peptide Synthesis : The linear peptide precursor is assembled, typically using solid-phase peptide synthesis (SPPS). nih.gov This allows for the efficient and sequential addition of amino acids, including the β-Alanyl-glycyl-glycine unit, to build the desired sequence.

Macrocyclization : After the linear peptide is synthesized and cleaved from the solid support, the cyclization step is performed. This is a critical step and is usually carried out under high-dilution conditions to favor the intramolecular cyclization reaction over intermolecular polymerization. nih.gov A coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU, is used to facilitate the formation of the amide bond between the N- and C-termini (head-to-tail cyclization). altabioscience.comnih.gov

The inclusion of a β-amino acid like β-alanine can influence the conformational preferences of the resulting cyclic peptide, potentially inducing stable turn structures. For example, the synthesis of a cyclic pentapeptide containing a L-phenylalanyl-β-alanyl-β-alanine segment has been reported, demonstrating the successful incorporation of β-amino acids into macrocyclic structures. nih.gov

Iii. Comprehensive Structural Elucidation of Beta Alanyl Glycyl Glycine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state conformation of peptides. By analyzing parameters such as chemical shifts (δ), nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings), detailed insights into the peptide's backbone and side-chain geometry can be obtained. nih.govuzh.ch

For beta-Alanyl-glycyl-glycine, ¹H and ¹³C NMR would be the primary methods used. The chemical shifts of the amide protons are particularly sensitive to their environment and involvement in hydrogen bonding. The dispersion of these signals can indicate whether the peptide adopts a specific folded structure or exists as a flexible, random coil.

While specific NMR data for this compound is not extensively published, data from its constituent amino acids and similar peptides can provide expected chemical shift ranges. For instance, studies on peptides containing β-alanine have shown that the additional methylene (B1212753) group in the β-alanine residue influences the local conformation and chemical shifts compared to α-amino acid peptides. iisc.ac.inkisti.re.kr Solid-state NMR has also been used to characterize the polymorphism and local conformations of peptides in the solid state, which could be applied to this compound to understand its crystalline forms. nih.govnih.gov

Interactive Data Table: Expected ¹H NMR Chemical Shifts (ppm) in D₂O

Protonβ-Alanine chemicalbook.comhmdb.caGlycine (B1666218) nsf.govExpected Range for β-Ala-Gly-Gly
β-Ala α-CH₂~2.56-~2.5 - 2.7
β-Ala β-CH₂~3.18-~3.1 - 3.3
Gly α-CH₂-~3.57~3.8 - 4.0

Note: The expected ranges for the tripeptide are estimates and can vary based on pH, temperature, and conformation.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (ppm)

Carbonβ-AlanineGlycineExpected Range for β-Ala-Gly-Gly
β-Ala Cα~35.6-~35 - 37
β-Ala Cβ~38.9-~38 - 40
β-Ala C=O~179.8-~172 - 175
Gly Cα-~44.1~42 - 45
Gly C=O-~174.5~170 - 174

Note: Data for individual amino acids is illustrative. In the peptide, carbonyl (C=O) shifts will be within the typical peptide range of 170-175 ppm.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com For peptides, these methods are exceptionally sensitive to the secondary structure, providing information through the analysis of characteristic amide bands. nih.govnih.gov

The most informative vibrational bands for peptide conformational analysis are:

Amide I (1600-1700 cm⁻¹): Arising mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding and secondary structure. β-sheet structures typically show a strong band around 1620-1640 cm⁻¹, while random coils appear around 1645 cm⁻¹.

Amide II (1510-1580 cm⁻¹): A combination of N-H in-plane bending and C-N stretching vibrations.

Amide III (1220-1320 cm⁻¹): A complex mix of vibrations involving C-N stretching and N-H bending.

Studies on related peptides like poly(L-alanylglycine) and tri-L-alanine have utilized IR and Raman spectroscopy to differentiate between parallel and antiparallel β-sheet structures and to refine force fields for vibrational calculations. umich.eduresearchgate.net The incorporation of a β-alanine residue in this compound would likely introduce subtle shifts in these amide bands due to altered backbone flexibility and hydrogen bonding patterns compared to a pure α-peptide.

Interactive Data Table: Characteristic Amide I Frequencies (cm⁻¹) in IR/Raman Spectra

Secondary StructureTypical Frequency Range (cm⁻¹)
β-Sheet1620 - 1640
Random Coil / Unordered1640 - 1650
α-Helix1650 - 1660
Turns1660 - 1695

Source: Data compiled from studies on various peptides and proteins. nih.govmdpi.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as transition metal ions or organic radicals. nih.gov In the context of this compound, ESR is primarily used to study its complexes with paramagnetic metal ions, like Copper(II). The peptide can act as a ligand, and the resulting ESR spectrum provides detailed information about the coordination geometry and the nature of the atoms binding to the metal ion. nih.gov

The key ESR parameters are the g-tensor and the hyperfine coupling constants (A-tensor). For a Cu(II)-peptide complex, these parameters are sensitive to the number and type of coordinating atoms (e.g., nitrogen from amide or amino groups, oxygen from carboxylate or carbonyl groups). mdpi.com Research on Cu(II) binding to peptides containing β-alanine has shown that the insertion of an extra methylene group in the backbone significantly alters the coordination sphere compared to α-peptides. nih.gov This is due to changes in the size and stability of the chelate rings formed between the peptide and the copper ion. nih.gov Analysis of the ESR spectrum of a Cu(II)-beta-Alanyl-glycyl-glycine complex would reveal how the β-alanine residue influences metal coordination.

Interactive Data Table: Illustrative ESR Parameters for a Cu(II)-Peptide Complex

ParameterDescriptionTypical Value Range
g∥g-tensor component parallel to the principal axis2.18 - 2.35
g⊥g-tensor component perpendicular to the principal axis2.04 - 2.08
A∥ (Cu)Copper hyperfine coupling constant (parallel)150 - 210 x 10⁻⁴ cm⁻¹
A⊥ (Cu)Copper hyperfine coupling constant (perpendicular)15 - 40 x 10⁻⁴ cm⁻¹

Note: These values are typical for tetragonal Cu(II) complexes with N/O ligands and are dependent on the specific coordination environment. nih.govsemanticscholar.org

UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides like this compound, the primary chromophore is the amide (peptide) bond. The main electronic transitions observed in the far-UV region are:

A π → π* transition, typically observed around 190 nm, which is intense.

An n → π* transition, which is weaker and occurs at longer wavelengths, around 210-220 nm.

The precise wavelength and intensity of these absorptions are sensitive to the peptide's conformation and its environment. Changes in hydrogen bonding and solvent polarity can cause shifts in these transitions. While UV-Vis is less structurally detailed than NMR or IR, it is a valuable tool for monitoring conformational changes, such as those induced by changes in temperature or pH. Recent advanced techniques, such as near-edge X-ray absorption mass spectrometry, can probe the electronic transitions related to specific sites within a peptide, such as the N-terminus or individual amide oxygens, providing highly localized electronic structure information. rsc.org

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a mass spectrometry-based technique used to obtain vibrational spectra of ions in the gas phase. This method allows for the study of the intrinsic conformational preferences of a molecule, free from the influence of solvent. The peptide is ionized, mass-selected, and then irradiated with an infrared laser. When the laser frequency is resonant with a vibrational mode, the ion absorbs multiple photons and fragments. The resulting vibrational spectrum is generated by plotting the fragmentation efficiency as a function of the IR wavelength.

This technique is particularly powerful for distinguishing between different conformers, such as extended (β-strand like) versus compact or folded structures, which can coexist in the gas phase. While no IRMPD studies have been reported specifically for this compound, research on similar small peptides has successfully characterized their gas-phase structures, revealing the subtle energetic balance of intramolecular hydrogen bonds that stabilize different conformations.

Electron-Nuclear Double Resonance (ENDOR) is a high-resolution spectroscopic technique that combines EPR and NMR to measure the weak hyperfine interactions between an unpaired electron and surrounding magnetic nuclei. nih.govnih.govwikipedia.org It is applied to paramagnetic systems, such as metallopeptides or peptide radicals, and offers significantly higher resolution than conventional EPR. rsc.orgtaylorfrancis.com

In an ENDOR experiment, an EPR transition is saturated with a fixed-frequency microwave field while a second, radiofrequency (RF) field is swept. illinois.edu When the RF field matches the transition frequency of a nucleus coupled to the electron, it provides a new relaxation pathway, desaturating the EPR signal and causing a change in its intensity. This produces an "NMR spectrum of the nuclei surrounding a paramagnetic center."

For a metal complex of this compound, ENDOR could precisely measure the hyperfine couplings to ¹H, ¹⁴N, and ¹³C nuclei of the peptide backbone and side chains, providing exact information about the metal's coordination sphere and the electronic structure of the complex. mit.edu In studies of radiation damage, ENDOR has been instrumental in identifying the precise structure of radical species formed on peptides. aip.org

Diffraction-Based Structural Analysis

Diffraction methods are paramount in determining the atomic-level structure of crystalline materials. By analyzing the pattern of scattered radiation, researchers can deduce the arrangement of atoms within a crystal lattice.

It is anticipated that in a crystalline state, this compound would adopt a conformation that maximizes intermolecular hydrogen bonding, a characteristic feature of small peptides. The peptide backbone, with its amide linkages, and the terminal amino and carboxyl groups would be the primary sites for these interactions. The flexibility of the beta-alanine (B559535) residue, with its additional methylene group compared to alpha-amino acids, could allow for unique packing arrangements within the crystal lattice.

Furthermore, the study of metal complexes of this compound would be of significant interest. The terminal amino and carboxyl groups, as well as the amide oxygen and nitrogen atoms, are potential coordination sites for metal ions. X-ray crystallography of such complexes would reveal the coordination geometry and the conformational changes the peptide undergoes upon binding to a metal center.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Unit Cell DimensionsDependent on crystal packing
Hydrogen Bonding NetworkExtensive, involving backbone and termini

Note: This table is predictive and not based on published experimental data for this compound.

Electron diffraction is a valuable technique for studying the structure of materials, particularly for samples that may be too small for single-crystal X-ray diffraction. Three-dimensional electron diffraction (3DED) has emerged as a powerful tool for determining the crystal structures of small organic molecules and peptides from nanocrystals.

Studies on the polymorphs of glycine have successfully utilized electron diffraction to elucidate their crystal structures. udel.edunih.gov This demonstrates the utility of the technique for amino acids and, by extension, for small peptides like this compound. An electron diffraction study of this compound could potentially reveal its solid-state conformation and packing, especially if obtaining single crystals suitable for X-ray diffraction proves challenging. This technique would be particularly useful in identifying any polymorphic forms of the tripeptide.

Molecular Conformation and Isomerism

The biological function and physical properties of a peptide are intrinsically linked to its three-dimensional shape or conformation. The relatively simple structure of this compound still allows for a range of conformational possibilities.

The conformation of this compound is expected to vary depending on its physical state (solid, solution, or gas phase). In the solid state, as previously discussed, the conformation will be heavily influenced by the packing forces within the crystal lattice, leading to a relatively rigid structure.

In solution, the peptide will be more flexible and can exist as an ensemble of different conformations in dynamic equilibrium. The preferred conformations will be determined by a balance of intramolecular interactions (such as hydrogen bonds) and interactions with the solvent molecules. The presence of the beta-alanine residue introduces additional rotational freedom around the Cα-Cβ and Cβ-N bonds, potentially leading to a wider range of accessible conformations compared to a tripeptide composed solely of alpha-amino acids. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be instrumental in determining the average solution-state conformation and the dynamics of the peptide.

In the physiological pH range, and likely in the solid state, amino acids and peptides exist predominantly as zwitterions. researchgate.net For this compound, this means the N-terminal amino group will be protonated (-NH3+) and the C-terminal carboxyl group will be deprotonated (-COO-), resulting in a molecule with a net neutral charge but with localized positive and negative charges.

The zwitterionic nature of this compound is crucial for its solubility in polar solvents and for its ability to participate in electrostatic interactions and hydrogen bonding. The presence of these charged groups dictates how the molecule interacts with its environment and with other molecules.

Table 2: Predominant Ionic Forms of this compound at Different pH

pH RangePredominant FormNet Charge
< 3Cationic (-COOH, -NH3+)+1
3 - 9Zwitterionic (-COO-, -NH3+)0
> 9Anionic (-COO-, -NH2)-1

Higher-Order Structural Assemblies and Self-Assembly Phenomena

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. Peptides, due to their directional hydrogen bonding capabilities and amphiphilic nature, are excellent building blocks for self-assembling materials.

While specific studies on the self-assembly of this compound are not prominent in the literature, the self-assembly of related peptides, including derivatives of beta-alanine, has been investigated. It is plausible that under specific conditions (e.g., concentration, pH, solvent), this compound could self-assemble into higher-order structures such as nanofibers, nanotubes, or hydrogels. The interplay of hydrogen bonding between the peptide backbones and potential hydrophobic interactions would drive this process. The unique conformational flexibility imparted by the beta-alanine residue might lead to novel supramolecular architectures.

Iv. Investigations into Molecular Interactions of Beta Alanyl Glycyl Glycine

Metal Ion Coordination Chemistry and Chelation Dynamics

The presence of multiple potential donor atoms—specifically the N-terminal amino group, the amide nitrogens and oxygens, and the C-terminal carboxylate group—makes beta-alanyl-glycyl-glycine a competent ligand for a variety of metal cations. The coordination of these ions is a complex process, governed by factors such as pH, the nature of the metal ion, and the conformational flexibility of the peptide backbone.

While specific stability constants for this compound are not extensively documented in the literature, the behavior of copper(II) with similar small peptides, such as glycylglycine (B550881), has been thoroughly investigated and provides a strong model for understanding its interactions. The coordination of Cu(II) to peptides is highly pH-dependent. At low pH, the primary binding site is the N-terminal amino group and the adjacent carbonyl oxygen of the first peptide bond. As the pH increases, successive deprotonation of the amide nitrogens occurs, leading to their coordination with the copper(II) ion and the formation of a more stable, multidentate chelate complex.

Table 1: Representative Stability Constants for Copper(II) Complexes with Glycine (B1666218)

Note: This data is for the amino acid glycine, a constituent of this compound, and is provided as an illustrative example of typical stability constants.

Complex Specieslog βSolvent SystemReference
[Cu(Gly)]+8.23Aqueous researchgate.net
[Cu(Gly)2]15.15Aqueous researchgate.net

The interaction of this compound with other transition metals is of interest due to the diverse coordination geometries and reactivities these metals exhibit.

Cadmium(II): Cadmium(II) ions are known to form complexes with amino acids and peptides. nih.gov In general, the terminal amino group and a neighboring carbonyl oxygen are the primary binding sites. nih.gov Unlike copper(II), cadmium(II) does not typically induce the deprotonation and coordination of the amide nitrogen. nih.gov The coordination geometry for cadmium(II) with simple peptides can be either octahedral or tetrahedral. nih.gov

Vanadyl(IV): The vanadyl(IV) cation (VO²⁺) forms stable complexes with a variety of ligands, including amino acids and peptides. nih.govnih.gov Studies on related systems suggest that coordination likely involves the amino and carboxylate groups. nih.gov The resulting complexes often exhibit a square-pyramidal geometry. nih.gov Research on mixed-ligand complexes of vanadium(III) with amino acids like β-alanine has been conducted, indicating the formation of stable ternary complexes. epa.govresearchgate.netresearchgate.net

Gold(III): Gold(III) has a strong affinity for nitrogen and sulfur donors. In its reactions with small peptides like glycyl-glycine and glycyl-L-alanine, Au(III) has been shown to be capable of deprotonating and coordinating with the amide nitrogen, forming tridentate complexes. nih.gov This interaction often results in a square-planar geometry around the gold center. nih.govresearchgate.net The reactions of gold(III) with peptides are of significant interest in the context of the development of gold-based therapeutic agents. rsc.org

Tin(IV): The coordination chemistry of tin(IV) with peptides is less explored than that of the other metals mentioned. However, its interactions would likely be characterized by a preference for oxygen and nitrogen donor atoms, leading to the formation of stable chelate structures.

A variety of analytical techniques are employed to elucidate the structure and stability of metal-peptide complexes.

Potentiometric Titration: This is a fundamental method for determining the stability constants of metal complexes in solution. libretexts.orgresearchgate.net By monitoring the pH of a solution containing the peptide and metal ion as a titrant is added, the stoichiometry of the complexes and their formation constants can be calculated. libretexts.org

Spectroscopic Methods:

UV-Visible Spectroscopy: Changes in the d-d electronic transitions of a transition metal ion upon coordination with a ligand provide information about the coordination environment. This technique is particularly useful for studying complexes of metals like copper(II) and nickel(II).

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor groups involved in metal coordination. jocpr.comubbcluj.ro Shifts in the vibrational frequencies of the amide C=O and N-H groups, as well as the carboxylate group, upon complexation can pinpoint the binding sites. jocpr.comubbcluj.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to study the interactions of diamagnetic metal ions with peptides. Changes in the chemical shifts of protons and carbons near the binding site can map the coordination sphere. For paramagnetic metal ions, NMR can also be used, although line broadening effects must be considered.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal ions such as Cu(II) and Vanadyl(IV), ESR provides detailed information about the coordination geometry and the nature of the metal-ligand bonds. ubbcluj.ro

Table 2: Spectroscopic Techniques for Analyzing Metal-Peptide Binding

TechniqueInformation ObtainedTypical Application
Potentiometric TitrationStability constants, stoichiometryQuantitative analysis of complex formation in solution
UV-Visible SpectroscopyCoordination geometry, electronic structureStudying d-block metal complexes
Infrared (IR) SpectroscopyIdentification of donor atoms (N-H, C=O, COO-)Determining binding modes in solid and solution states
NMR SpectroscopyMapping of binding sites, conformational changesStudying complexes with diamagnetic metals
ESR SpectroscopyCoordination geometry, metal-ligand bondingCharacterizing complexes with paramagnetic metals

Non-Covalent Interactions and Hydrogen Bonding Networks

The structure and function of peptides are heavily influenced by non-covalent interactions, particularly hydrogen bonds. In this compound, both intramolecular and intermolecular hydrogen bonds play a crucial role in determining its conformational preferences and its interactions with its environment.

The presence of a beta-alanine (B559535) residue introduces additional conformational flexibility compared to a tripeptide composed solely of alpha-amino acids. This flexibility can facilitate the formation of stable intramolecular hydrogen bonds. Studies on protonated β-alanine have shown that the intramolecular C=O···H-N hydrogen bond is significantly stronger than in glycine. nih.gov This suggests that in this compound, there may be a propensity for the formation of a hydrogen bond between the carbonyl oxygen of the beta-alanine residue and an amide proton further down the chain, leading to a folded conformation.

In the gas phase, in the absence of solvent, intramolecular hydrogen bonds are the dominant non-covalent interactions. In solution, there is a competition between the formation of intramolecular hydrogen bonds and the formation of hydrogen bonds with solvent molecules. nih.gov The strength of the intramolecular interactions and the nature of the solvent will determine the equilibrium between folded and extended conformations. nih.gov

In the solid state, peptides like this compound are expected to form extensive networks of intermolecular hydrogen bonds. These interactions involve the N-terminal amino group, the C-terminal carboxylate group, and the amide N-H and C=O groups of the peptide backbone. These hydrogen bonds are key to the stability of the crystal lattice. NMR studies on related dipeptides have been used to map these hydrogen-bonding patterns in the crystalline state. acs.orgnih.gov

In solution, the peptide will engage in hydrogen bonding with solvent molecules. In aqueous solution, water molecules will act as both hydrogen bond donors and acceptors, interacting with all the polar groups of the peptide. These intermolecular interactions are crucial for the solubility of the peptide and influence its conformational ensemble in solution. acs.orgnih.gov

Solute-Solvent Dynamics and Hydration Characteristics

Volumetric and Acoustic Studies of Aqueous and Mixed-Solvent Systems

No specific volumetric or acoustic studies detailing parameters such as apparent molar volume, partial molar volume, isentropic compressibility, or hydration numbers for this compound in aqueous or mixed-solvent systems were identified in the current body of scientific literature. These types of studies are essential for characterizing the solute-solvent interactions and the effect of the peptide on the structure of the solvent.

Spectroscopic Probes of Solvation Phenomena

Similarly, there is a lack of specific spectroscopic data from techniques such as NMR, FTIR, or Raman spectroscopy that focus on the solvation shell and hydrogen bonding dynamics of this compound. While research on alanine- and glycine-containing dipeptides has utilized these methods to correlate chemical shifts with changes in conformation and hydrogen bonding upon solvation, no such detailed analysis is available for the tripeptide .

Peptide-Ion Binding Studies

Cation-beta-Alanyl-glycyl-glycine Interactions (e.g., Alkali Metals)

There is no available research specifically investigating the binding interactions between this compound and cations, including alkali metals like lithium, sodium, or potassium. Studies on simpler amino acids and dipeptides have explored how these cations coordinate with the amine and carbonyl groups, but this information does not extend to the specific binding modes and affinities of this compound.

Anion-beta-Alanyl-glycyl-glycine Interactions

No studies were found that characterized the interactions between this compound and various anions. Understanding these interactions is important for a complete picture of the peptide's behavior in physiological and other complex chemical environments.

V. Enzymatic and Metabolic Transformations of Beta Alanyl Glycyl Glycine

Biosynthetic Considerations and Related Metabolic Intermediates

beta-Alanyl-glycyl-glycine is not a product of ribosomal protein synthesis because β-alanine is a non-proteogenic amino acid. Its formation would require a specific enzymatic process, such as the action of a peptide synthetase. The degradation of this tripeptide, however, directly connects to central metabolic pathways through its constituent amino acids.

The complete hydrolysis of this compound yields one molecule of β-alanine and two molecules of glycine (B1666218). These amino acids are then catabolized or utilized in various anabolic pathways.

Metabolism of β-Alanine: β-Alanine is a non-essential amino acid synthesized in the liver, often from the degradation of pyrimidine (B1678525) nucleotides (dihydrouracil) or β-alanine-containing dipeptides like carnosine. Once available, it has several metabolic fates:

Transamination: It can undergo transamination to form malonate-semialdehyde, which can then be oxidized and enter into propanoate metabolism or fatty acid biosynthesis.

Conversion to Acetic Acid: β-alanine can be metabolized into acetic acid.

Precursor for Synthesis: It is the rate-limiting precursor for the synthesis of important dipeptides like carnosine and anserine. It is also a component of pantothenic acid (vitamin B5), which is essential for the formation of coenzyme A.

Metabolism of Glycine: Glycine is the simplest amino acid and is integral to numerous metabolic processes. It is considered non-essential as it can be synthesized endogenously, primarily from the amino acid serine.

Anabolic Roles: Glycine is a building block for many biologically important compounds, including glutathione (B108866) (a key antioxidant), purines (for DNA and RNA), creatine (B1669601) (for energy storage in muscle), and the porphyrin ring of heme.

Catabolic Roles: Glycine can be catabolized through several pathways. The glycine cleavage system, a major route, breaks it down into carbon dioxide, ammonia (B1221849), and a one-carbon unit transferred to tetrahydrofolate. Alternatively, it can be converted back to serine or deaminated to form glyoxylate. The carbon skeleton of glycine is glucogenic, meaning it can be converted to pyruvate (B1213749) and used for glucose synthesis or to enter the citric acid cycle.

Table 3: Summary of Key Metabolic Pathways for β-Alanine and Glycine

Amino Acid Key Metabolic Fates Major Pathways Involved
β-Alanine Transamination to malonate-semialdehyde; Conversion to acetic acid; Synthesis of carnosine, anserine, and pantothenic acid. Pyrimidine degradation; Propanoate metabolism; Dipeptide synthesis.

| Glycine | Synthesis of glutathione, purines, creatine, heme; Interconversion with serine; Catabolism via glycine cleavage system. | One-carbon metabolism; Gluconeogenesis; Citric acid cycle. |

Precursor Roles in Oligopeptide and Protein Synthesis (Non-Ribosomal Pathways)

This compound, as a tripeptide containing the non-proteinogenic amino acid beta-alanine (B559535), is linked to non-ribosomal peptide synthesis (NRPS), a crucial pathway for the production of a wide array of natural products. Unlike ribosomal protein synthesis, which is restricted to the 20 proteinogenic amino acids, NRPS can incorporate hundreds of different amino acids, including beta-amino acids, to assemble complex linear, cyclic, or branched peptides. uzh.ch This synthesis is performed by large, modular enzyme complexes called nonribosomal peptide synthetases (NRPSs). uzh.chd-nb.info

Each module within an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. uzh.ch The process begins when an adenylation (A) domain selects and activates a specific amino acid substrate as an aminoacyl-adenylate at the expense of ATP. uzh.chnih.gov This activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheinyl cofactor, which is attached to a peptidyl carrier protein (PCP) domain. uzh.ch The growing peptide chain is elongated by the action of a condensation (C) domain, which catalyzes peptide bond formation between the upstream substrate and the downstream amino acid. uzh.ch

The inclusion of beta-alanine in such pathways is exemplified by the protein Ebony from Drosophila melanogaster, a rare instance of an NRPS found in a higher eukaryote. nih.gov Ebony plays a key role in regulating histamine (B1213489) and dopamine (B1211576) levels by catalyzing the condensation of these amines with beta-alanine. nih.gov Structural and biochemical analyses reveal that Ebony contains an atypical condensation domain that shows high selectivity for beta-alanine, while not accepting alpha-amino acids. nih.gov This demonstrates a clear mechanism by which beta-alanine, a key component of this compound, serves as a substrate in specialized, non-ribosomal peptide bond formation.

Similarly, glycine is a known substrate for enzymes that function in a manner analogous to NRPS domains. Studies have identified homologs of aminoacyl-tRNA synthetases that, like NRPS adenylation domains, can activate glycine. pnas.org This activation prepares glycine for transfer to a carrier protein, linking it to pathways for thioester-dependent peptide synthesis. pnas.org While direct evidence for the incorporation of the intact tripeptide this compound as a single unit is not established, its constituent amino acids are recognized substrates for NRPS and related enzymatic machinery, positioning them as fundamental building blocks in the non-ribosomal synthesis of diverse oligopeptides.

In Vitro Studies of Biotransformation Processes

In vitro studies provide critical insights into the metabolic fate of small peptides like this compound. The primary biotransformation process for such oligopeptides is enzymatic hydrolysis, breaking them down into smaller peptides and constituent amino acids. The metabolic journey of the resulting beta-alanine and glycine has been explored in various model systems.

An in vitro study using hamster jejunum investigated the uptake of a series of neutral dipeptides, including glycylglycine (B550881). nih.gov The results indicated that at a pH of 5, the uptake of glycylglycine occurred entirely in its intact form, unlike other dipeptides which were partially hydrolyzed extracellularly before absorption. nih.gov This highlights the role of specific peptide transporters in the initial stages of biotransformation. While this study did not use this compound, the findings for glycylglycine provide a relevant model for how the glycyl-glycine portion of the tripeptide might be handled in an intestinal model.

Table 1: Characteristics of Dipeptide Uptake in Hamster Jejunum In Vitro This table is based on findings for glycylglycine and related dipeptides as described in the literature. nih.gov

DipeptideUptake Form at pH 5Hydrolysis Site
Glycylglycine Intact PeptideIntracellular
L-alanyl-L-alanine Intact Peptide & Free Amino AcidExtracellular & Intracellular
L-valyl-L-valine Intact Peptide & Free Amino AcidExtracellular & Intracellular

Further detailed biotransformation has been examined using isotopic labeling to trace the metabolic fate of glycine in human hepatoma cell lines. mdpi.comnih.gov These studies reveal that glycine undergoes significant catabolism via the mitochondrial glycine cleavage system (GCS). mdpi.com The GCS breaks down glycine, transferring its 2-carbon atom to tetrahydrofolate (THF) to form 5,10-methylene-THF. mdpi.com This one-carbon unit can then be exported from the mitochondria as formate (B1220265) and used in various cytosolic biosynthetic pathways. In vitro experiments demonstrated that the 2-carbon from glycine was incorporated into essential biomolecules, including purines (deoxyadenine and deoxyguanine), deoxythymidine (dTMP), and methionine. nih.gov This indicates that upon hydrolysis of this compound, the resulting glycine residues serve as important precursors for one-carbon metabolism and the synthesis of nucleotides and amino acids. mdpi.comnih.gov

Table 2: Metabolic Fate of Glycine 2-Carbon in Human Hepatoma Cell Lines (In Vitro) This table summarizes the observed incorporation of the glycine-derived one-carbon unit into various biomolecules. nih.gov

PrecursorMetabolic PathwayObserved Metabolic Products
[2-13C]glycine Glycine Cleavage System (GCS) & One-Carbon MetabolismDeoxythymidine (dTMP)
Purines (deoxyadenine, deoxyguanine)
Methionine

These in vitro findings collectively suggest a two-step biotransformation process for this compound: initial hydrolysis into its constituent amino acids, followed by the entry of beta-alanine and glycine into their respective metabolic pathways, with glycine notably contributing to the cellular one-carbon pool for key biosynthetic processes. mdpi.comnih.gov

Vi. Biological Context and Roles of Beta Alanyl Glycyl Glycine in Non Clinical/in Vitro Systems

Role in Model Biological Systems

Organic osmolytes are small solutes that cells accumulate to maintain volume and function in the face of osmotic stress. In the context of preimplantation embryo development, which occurs in an environment of changing osmolarity, the ability to manage cell volume is critical.

Although direct evidence for beta-alanyl-glycyl-glycine as an organic osmolyte is lacking, studies on related dipeptides suggest a potential role. For instance, dipeptides such as alanyl-glycine and glycyl-glycine have been shown to function as organic osmolytes in developing mouse embryos, enabling blastocyst formation in high osmolality media. However, these dipeptides were found to be less efficient as osmolytes compared to their individual amino acid counterparts.

The presence of beta-alanine (B559535) in the tripeptide is significant, as beta-alanine itself can function as an organic osmolyte in preimplantation mouse embryos, offering protection against increased osmolarity. Glycine (B1666218) is also a well-established and highly effective organic osmolyte in early embryos. Given that its constituent parts have osmoprotective properties, it is plausible that this compound could also serve as an organic osmolyte, although its efficiency relative to smaller peptides and individual amino acids would require experimental verification.

Ammonia (B1221849) is a metabolic byproduct that can be detrimental to developing embryos in culture. The source of ammonia in embryo culture media is often the breakdown of amino acids. Research has explored the use of dipeptides as a more stable source of amino acids to mitigate the accumulation of ammonia.

Studies on dipeptide forms of glycine, such as alanyl-glycine and glycyl-glycine, have indicated that they produce less ammonia compared to glycine alone. This suggests that providing amino acids in peptide form can be a strategy to reduce ammonia-induced stress on developing embryos.

Following this line of reasoning, the use of the tripeptide this compound could potentially offer a similar or even enhanced benefit in reducing ammonia production compared to the free amino acids. However, direct experimental data on the impact of this compound on ammonia levels in cellular systems is currently unavailable.

Comparative Studies with Related Peptides in Biological Models

To better understand the potential biological roles of this compound, it is useful to compare it with related, more extensively studied peptides.

As previously mentioned, both glycylglycine (B550881) and alanylglycine can support mouse embryo development in vitro and act as organic osmolytes. However, their efficacy as osmolytes is lower than that of their constituent amino acids. This suggests that the transport and/or metabolism of these dipeptides by the embryo may be less efficient than for free amino acids.

Below is a comparative table summarizing the findings on these related dipeptides in the context of mouse embryo development.

PeptideFunction as Organic OsmolyteImpact on Ammonia Production
Glycylglycine Yes, but less efficient than glycineProduces less ammonia than glycine
Alanylglycine Yes, but less efficient than alanine (B10760859) + glycineProduces less ammonia than glycine

This table is based on data from studies on mouse preimplantation embryos.

Given that this compound is a larger molecule, its transport and utilization might be even more complex, potentially affecting its efficiency as an osmolyte compared to these dipeptides.

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles, including pH buffering and antioxidant activities. It shares the β-alanine component with this compound, making it a relevant point of comparison.

In transport studies using hamster jejunum in vitro, carnosine uptake was shown to be inhibited by other dipeptides such as glycylglycine, suggesting a shared transport mechanism. vkm.no This indicates that peptide transporters can recognize and bind a range of dipeptides. It is conceivable that this compound, or at least its dipeptide fragments, could interact with these same transporters.

The functional divergence lies in the specific biological activities. Carnosine's functions are largely attributed to its imidazole (B134444) ring from the histidine residue, which is absent in this compound. Therefore, while there might be convergence in transport mechanisms, the downstream biological roles are likely to differ significantly.

Peptide Transport Mechanisms in Non-Human Biological Systems

The transport of small peptides across biological membranes is mediated by specific peptide transporters. A study on the transport of the tripeptide this compound by hamster jejunum in vitro provides direct evidence of its interaction with peptide transport systems.

Research has shown that the jejunal uptake of carnosine is inhibited by various di- and tripeptides, including glycylglycylglycine, but not by free amino acids. vkm.no This points to the existence of specific peptide transport systems that are distinct from amino acid transporters. The competitive inhibition observed among different peptides suggests a common transport pathway.

Vii. Computational and Theoretical Studies of Beta Alanyl Glycyl Glycine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens for examining the intrinsic properties of peptides at the atomic level. These methods are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics in the absence of environmental effects.

The precise three-dimensional structure of a peptide is fundamental to its function. Ab initio and Density Functional Theory (DFT) are the primary computational methods used to determine the optimized, lowest-energy geometries of peptides.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the electronic Schrödinger equation without empirical parameters, providing a rigorous, albeit computationally expensive, approach. researchgate.net DFT, a computationally more tractable alternative, approximates the complex many-electron problem by calculating the electron density. researchgate.net Hybrid functionals like B3LYP are commonly employed for their balance of accuracy and efficiency in biomolecular systems. researchgate.netnih.gov

Table 1: Common Quantum Chemical Methods for Peptide Structure Optimization
MethodDescriptionTypical Basis SetReference
Hartree-Fock (HF)An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not account for electron correlation.6-31G, 6-31+G researchgate.netresearchgate.net
Møller-Plesset Perturbation Theory (MP2)An *ab initio method that improves upon HF by adding electron correlation effects through perturbation theory.6-311+G, aug-cc-pVDZ researchgate.netfcien.edu.uy
Density Functional Theory (DFT) - B3LYPA method based on electron density. B3LYP is a hybrid functional that combines HF exchange with DFT exchange-correlation.6-311++G, 6-31+G(d,p) researchgate.netnih.gov
Coupled Cluster (CCSD(T))A high-accuracy ab initio method often considered the "gold standard" for single-point energy calculations on optimized geometries.aug-cc-pVTZ, 6-311+G** researchgate.netsemanticscholar.org

The stability of a peptide can be quantified by its binding energy, which represents the energy released upon the formation of the peptide bond from its constituent amino acids. Theoretical calculations have been performed to determine these values for dipeptides. For instance, high-level CCSD(T) calculations have found the binding energies for alanylglycine and glycylglycine (B550881) to be 5.09 kcal/mol and 5.89 kcal/mol, respectively. researchgate.net Studies on proton-bound dimers of amino acids using blackbody infrared radiative dissociation (BIRD) combined with master equation modeling have determined the binding energies for dimers of glycine (B1666218) and alanine (B10760859) to be approximately 1.15 ± 0.05 eV. nih.gov

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity, indicating the stability gained upon protonation. For a peptide like beta-Alanyl-glycyl-glycine, protonation can occur at several sites, primarily the N-terminal amino group and the carbonyl oxygens of the peptide bonds. High-level benchmark ab initio studies on glycine show a significant difference in PA depending on the protonation site. semanticscholar.org N-protonation is substantially more favorable than O-protonation. semanticscholar.org These calculations are critical for mass spectrometry experiments, where fragmentation pathways of protonated peptides are studied. semanticscholar.org

Table 2: Calculated Energetic Properties of Glycine and Related Dipeptides
PropertyMoleculeValueMethodReference
Binding EnergyAlanylglycine5.09 kcal/molCCSD(T) researchgate.net
Binding EnergyGlycylglycine5.89 kcal/molCCSD(T) researchgate.net
Binding Energy (Proton-Bound Dimer)Glycine·Glycine~1.15 eVBIRD / Master Equation Modeling nih.gov
Proton Affinity (0 K, N-protonation)Glycine211.00 kcal/molHigh-level ab initio semanticscholar.org
Proton Affinity (0 K, O-protonation)Glycine186.38 kcal/molHigh-level ab initio semanticscholar.org

Quantum chemical calculations are indispensable for interpreting experimental spectra. By predicting spectroscopic parameters for a given structure, a direct link between spectra and molecular conformation can be established.

NMR Spectroscopy: The chemical shift in Nuclear Magnetic Resonance (NMR) is highly sensitive to the local electronic environment and peptide conformation. nih.gov Ab initio calculations have been used to determine the low-energy conformers of dipeptides and their corresponding ¹³C and ¹⁵N chemical shifts. nih.gov By comparing Boltzmann-averaged calculated shifts with experimental solution-state data, researchers can infer changes in conformation and hydrogen bonding that occur upon solvation. nih.gov

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations are widely used to compute the vibrational frequencies and intensities that constitute theoretical IR and Raman spectra. researchgate.netresearchgate.net For example, DFT calculations at the B3LYP/6-311+G(2df,2pd) level have been successfully used to simulate the Raman spectra of glycine and its oligomers, aiding in the assignment of experimental bands related to the peptide backbone and side chains. researchgate.net Such studies help differentiate between different solid-state polymorphs or solution-state conformations, as the vibrational frequencies of groups like N-H and C=O are sensitive to hydrogen bonding. researchgate.netnih.gov

Molecular Dynamics Simulations and Conformer Analysis

While quantum chemistry excels at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, providing insight into their flexibility and conformational preferences in a solution environment.

MD simulations model the movements of atoms in a peptide by solving Newton's equations of motion, using a force field to describe the potential energy of the system. These simulations can reveal the accessible conformations of a peptide in solution and the relative populations of these states.

For model tripeptides like glycyl-glycyl-glycine (GGG), MD simulations have shown that the central glycine residue preferentially adopts a polyproline II (pPII) conformation in water. nih.gov The pPII structure is an extended, left-handed helix that is a major conformational state for unfolded or disordered peptides in solution. nih.govnih.gov The conformational landscape is often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles (phi, ψ). nih.gov The flexibility introduced by glycine residues, which lack a side chain, allows them to sample a wider region of the Ramachandran space compared to other amino acids. nih.gov

Table 3: Dominant Conformational States of Model Peptides in Solution from MD Simulations
Peptide ModelDominant ConformationKey FeatureReference
Glycyl-glycyl-glycine (GGG)Polyproline II (pPII)Extended helical structure, highly populated in aqueous solution. nih.gov
PolyglycinePolyglycine II (PGII) / 3₁-helixAn extended 3₁-helix, similar to pPII, stabilized by favorable carbonyl dipole interactions. nih.gov
Alanine-containing peptidespPII and α-helicalAlanine shows a higher propensity for α-helical structures compared to glycine but still populates pPII. nih.govnih.gov

The solvent plays a crucial role in determining peptide structure. MD simulations explicitly model the solvent (typically water), allowing for a detailed investigation of peptide-solvent interactions. The hydrogen bonding between the peptide's amide and carbonyl groups and the surrounding water molecules is a key determinant of its conformation. nih.gov

Simulations of GGG have been used to calculate the average number of hydrogen bonds between the peptide and water, revealing how solvation stabilizes the extended pPII state. nih.gov Furthermore, MD studies have shown how excipients like glycine, when present at high concentrations in a formulation, can modulate protein stability. cardiff.ac.uk These simulations reveal a complex interplay where glycine molecules can displace water from the protein's hydration shell. cardiff.ac.uk At low concentrations, glycine may interact preferentially with the peptide surface, while at higher concentrations, it can be preferentially excluded, demonstrating the complex and concentration-dependent effects of the solvent environment on peptide stability and dynamics. cardiff.ac.uk

High-Pressure Structural and Vibrational Studies via Computational Methods

For a tripeptide like this compound, computational methods could be employed to predict its response to high pressure. Such studies would likely focus on:

Conformational Changes: High pressure can induce significant alterations in the peptide backbone dihedral angles (phi, psi, and omega) and the orientation of the beta-alanine (B559535) side chain. Molecular dynamics (MD) simulations under high-pressure conditions could map these conformational transitions.

Hydrogen Bonding: The intermolecular and intramolecular hydrogen bonds that stabilize the peptide's structure are expected to be significantly affected by pressure. Quantum mechanical calculations can quantify the changes in bond lengths, angles, and energies of these hydrogen bonds. fcien.edu.uy

Vibrational Spectra: High pressure perturbs the vibrational modes of a molecule. Computational vibrational spectroscopy, often performed using DFT, can predict the pressure-induced shifts in the frequencies of key vibrational bands, such as the amide I (primarily C=O stretching) and amide A (N-H stretching) modes. mdpi.comnih.gov These theoretical predictions are vital for interpreting high-pressure experimental infrared and Raman spectra.

A theoretical investigation would likely involve the following computational steps:

Geometry Optimization: The initial step would be to obtain the minimum energy structure of this compound at various pressures using methods like DFT with periodic boundary conditions.

Vibrational Frequency Calculations: For each optimized structure at a given pressure, harmonic or anharmonic vibrational frequencies would be calculated to predict the infrared and Raman spectra. nih.gov

Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis could be used to understand how the electronic distribution within the molecule changes under compression.

The table below illustrates the kind of data that would be generated from such a computational study, showing hypothetical pressure-induced shifts in key vibrational frequencies.

Vibrational ModeFrequency at 0.1 MPa (cm⁻¹) (Hypothetical)Frequency at 5 GPa (cm⁻¹) (Hypothetical)Predicted Shift (cm⁻¹)
Amide I (C=O stretch)16801655-25
Amide II (N-H bend, C-N stretch)15401560+20
Amide A (N-H stretch)33003250-50
C-H Stretch29502965+15

This table is illustrative and does not represent experimental data.

Theoretical Insights into Reaction Mechanisms Involving this compound (e.g., Hydrolysis)

Understanding the mechanisms of peptide reactions, such as hydrolysis (the cleavage of peptide bonds by water), is fundamental to biochemistry and pharmacology. Theoretical chemistry provides a means to map the potential energy surfaces of these reactions, identify transition states, and calculate activation energies.

While a specific theoretical study on the hydrolysis of this compound was not identified, extensive research on the decomposition of similar small peptides, like the protonated tripeptide glycyl-glycyl-alanine (H+GGA), offers a robust framework for understanding the potential mechanisms. nsf.gov The hydrolysis of a peptide bond is a critical process, and computational studies, often using a combination of quantum mechanics and molecular mechanics (QM/MM), have elucidated the key steps in enzymatic catalysis. nih.govacs.org

A theoretical investigation into the uncatalyzed hydrolysis of this compound would likely explore the following pathways:

Neutral Hydrolysis: This mechanism involves the direct attack of a water molecule on the carbonyl carbon of the peptide bond. Computational studies would model the approach of water, the formation of a tetrahedral intermediate, proton transfer events (often involving additional water molecules acting as catalysts), and the final cleavage of the C-N bond.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the peptide bond is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is generally a more facile process than neutral hydrolysis.

For each potential mechanism, computational chemists would calculate the energy profile, as illustrated in the hypothetical reaction coordinate diagram below for the hydrolysis of one of the peptide bonds.

A study on the decomposition of a protonated tripeptide identified various reaction channels, including the formation of b- and y-type fragment ions, which are characteristic of peptide fragmentation in mass spectrometry. nsf.gov The mechanisms involve complex intramolecular rearrangements and proton transfers. For this compound, similar fragmentation pathways would be expected, and their relative probabilities could be assessed through transition state theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory.

Reaction Step (Hypothetical)Computational MethodCalculated ParameterValue (kJ/mol)
Formation of Tetrahedral IntermediateDFT (B3LYP/6-311+G(d,p))Activation Energy (Ea)120
Proton Transfer to Amide NitrogenQM/MMTransition State Energy95
C-N Bond CleavageMP2/6-311+G(2d,2p)Reaction Enthalpy (ΔH)-20

This table presents hypothetical data to illustrate the output of theoretical reaction mechanism studies.

Force Field Development and Validation for Peptide Modeling

Molecular dynamics (MD) simulations are a cornerstone of computational biophysics, enabling the study of the dynamics and interactions of biomolecules over time. The accuracy of these simulations is critically dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates.

The development and validation of force fields for peptides, especially those containing non-standard amino acids like beta-alanine, is an active area of research. Standard protein force fields, such as AMBER, CHARMM, and GROMOS, have been extensively parameterized for the 20 common alpha-amino acids. nih.govnih.govacs.org However, their applicability to peptides containing beta-amino acids requires careful validation and, in some cases, re-parameterization.

Force Field Development: The process of developing or extending a force field for this compound would involve:

Parameterization of Bonded Terms: This includes determining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles involving the beta-alanine residue. These parameters are typically derived from high-level quantum mechanical calculations on small model compounds (e.g., N-acetyl-beta-alaninamide).

Derivation of Non-bonded Parameters: This involves assigning partial atomic charges and Lennard-Jones parameters (which describe van der Waals interactions) to the atoms of the beta-alanine residue. Partial charges are often derived by fitting to the electrostatic potential calculated from quantum mechanics.

Force Field Validation: Once a force field is developed, it must be rigorously validated against experimental data or high-level theoretical calculations. For a peptide like this compound, validation would involve:

Conformational Preferences: MD simulations using the new force field should accurately reproduce the preferred conformations of the peptide in solution. This can be compared with experimental data from NMR spectroscopy or with the conformational energies predicted by quantum mechanics. researchgate.net

Thermodynamic Properties: The force field should be able to reproduce thermodynamic properties such as the free energy of solvation and heats of formation.

Dynamical Properties: The simulation should provide a realistic description of the peptide's dynamics, such as the rates of conformational transitions.

A recent study validated the performance of several AMBER force fields (ff99SB, ff03, ff12SB, and ff14SB) for peptides containing D-amino acids and beta-amino acids. researchgate.net The study found that the accuracy of the computational results for these non-standard residues was comparable to that for the standard L-alpha-amino acids, lending confidence to the use of these force fields for peptides like this compound. researchgate.net

The table below summarizes some of the common force fields used in peptide simulations and their key characteristics.

Force Field FamilyKey FeaturesApplicability to beta-Alanine
AMBER (e.g., ff14SB)Widely used for proteins and nucleic acids. Well-validated for alpha-peptides.Parameters for beta-amino acids are available and have been shown to perform reasonably well. researchgate.net
CHARMM (e.g., CHARMM36)Another widely used force field for biomolecules. Known for its good treatment of lipids and carbohydrates.Extensions for non-standard residues, including beta-amino acids, have been developed. acs.org
GROMOS (e.g., 54A7)Developed for the GROMACS simulation package. Uses a united-atom representation for aliphatic hydrogens in some versions.Supports beta-peptides, though may require further parametrization for specific systems. acs.org
OPLS (e.g., OPLS-AA/L)Optimized for reproducing the properties of liquids, making it suitable for solution-phase simulations.Can be extended to include parameters for beta-amino acids.

The continuous development and validation of force fields are essential for advancing the accuracy and predictive power of molecular simulations of complex biological systems.

Viii. Advanced Analytical Techniques for Beta Alanyl Glycyl Glycine Characterization

Chromatographic Separations and Quantitation

Chromatography is an indispensable tool for the analysis of peptides. It allows for the separation of the target peptide from impurities, unreacted starting materials, and by-products of the synthesis process.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the yield of synthetic peptides like beta-Alanyl-glycyl-glycine. The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For peptides, reversed-phase HPLC (RP-HPLC) is the most common modality.

In RP-HPLC, a nonpolar stationary phase (typically silica (B1680970) chemically modified with C8 or C18 alkyl chains) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. youtube.com Peptides are retained on the column based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later. The polarity of the mobile phase is gradually decreased by increasing the concentration of the organic solvent, which causes the sequential elution of the bound components.

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. Ultraviolet (UV) detection is commonly used, monitoring the absorbance of the peptide bond at wavelengths around 210-220 nm. thermofisher.com This method is robust, reproducible, and provides high-resolution separation, making it ideal for quality control. nih.gov

Table 1: Typical RP-HPLC Conditions for Peptide Purity Analysis
ParameterTypical ConditionPurpose
Column C18, 3-5 µm particle sizeProvides a nonpolar stationary phase for hydrophobic interaction-based separation.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component. TFA acts as an ion-pairing agent to improve peak shape and resolution.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic modifier to elute the peptide from the column.
Gradient Linear gradient, e.g., 5% to 95% B over 30 minutesGradually increases solvent strength to elute compounds of varying hydrophobicity.
Flow Rate ~1 mL/minControls the speed of the separation and analysis time.
Detection UV Absorbance at 214 nmMonitors the peptide bonds for quantitation.
Column Temperature 25-40 °CMaintains consistent retention times and improves peak symmetry. nih.gov

While standard RP-HPLC is effective, the analysis of small, polar peptides and related oligomers can be challenging due to poor retention on nonpolar stationary phases. Ion-Pair Chromatography (IPC) is a variation of RP-HPLC that enhances the retention and separation of ionic and highly polar analytes like this compound. acs.org

IPC involves the addition of an ion-pairing reagent to the mobile phase. researchgate.net For acidic peptides, a basic reagent (e.g., a quaternary ammonium (B1175870) salt) is used, while for basic peptides, an acidic reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is employed. This reagent contains a hydrophobic "tail" and an ionic "head." The ionic head interacts with charged functional groups on the peptide, while the hydrophobic tail interacts with the nonpolar stationary phase. This dynamic association effectively increases the hydrophobicity of the peptide, leading to greater retention and improved chromatographic resolution between similar oligomers. acs.orgresearchgate.net This technique is particularly valuable for separating this compound from its constituent amino acids or from shorter (dipeptide) or longer (tetrapeptide) impurities. acs.org

Table 2: Common Ion-Pairing Reagents for Peptide Analysis
ReagentAbbreviationChemical NatureApplication
Trifluoroacetic Acid TFAPerfluorinated carboxylic acidMost common for peptide separations, provides good resolution.
Heptafluorobutyric Acid HFBAPerfluorinated carboxylic acidProvides stronger ion-pairing and greater retention for very polar peptides.
Triethylamine TEATertiary amineUsed to adjust pH and improve peak shape, often in conjunction with an acidic modifier.

Mass Spectrometric Fragmentation and Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and, through fragmentation techniques, to verify its amino acid sequence.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile biomolecules like peptides. A key advantage of ESI is its ability to be directly coupled with HPLC (LC-MS), allowing for the seamless analysis of separated components as they elute from the column. youtube.com

In ESI, the peptide solution is passed through a heated, charged capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until the peptide ions are ejected into the gas phase. Because it is a "soft" technique, ESI typically produces intact molecular ions with minimal fragmentation. For peptides in positive ion mode, this is usually the protonated molecule [M+H]+. For this compound (Molecular Formula: C9H17N3O4, Molar Mass: 231.25 g/mol ), ESI-MS would be expected to show a primary ion at an m/z of approximately 232.26.

Tandem Mass Spectrometry (MS/MS) is a crucial tool for confirming the primary structure (amino acid sequence) of a peptide. wikipedia.org In an MS/MS experiment, the molecular ion of the peptide of interest (the "parent" or "precursor" ion) is selected and isolated within the mass spectrometer. This isolated ion is then subjected to fragmentation, typically through collision with an inert gas like argon or nitrogen in a process called Collision-Induced Dissociation (CID). youtube.com

The energy from these collisions causes the peptide backbone to break at specific locations, most commonly at the peptide bonds. This generates a series of predictable fragment ions. youtube.com Fragmentation can result in ions that contain the N-terminus (termed b-ions) and ions that contain the C-terminus (termed y-ions). wikipedia.org By analyzing the mass differences between the peaks in the resulting fragment ion spectrum, the amino acid sequence can be deduced and confirmed. For this compound, the fragmentation pattern would be compared against the theoretical fragments to verify the sequence β-Ala → Gly → Gly.

Table 3: Theoretical MS/MS Fragment Ions for [β-Ala-Gly-Gly+H]+
Sequenceb-ion (m/z)y-ion (m/z)
1β-Ala (90.07)Gly-Gly (133.06)
2β-Ala-Gly (147.09)Gly (75.05)

Note: m/z values are for singly charged [M+H]+ fragments.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization mass spectrometry technique widely used for peptide analysis. nih.gov In MALDI, the analyte (this compound) is co-crystallized with a large excess of a matrix compound—a small organic molecule that strongly absorbs laser light at a specific wavelength.

The sample spot is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to its rapid sublimation, which carries the intact peptide molecules into the gas phase. During this process, a proton is transferred from the acidic matrix to the peptide, creating singly protonated ions [M+H]+. nih.gov These ions are then accelerated into a field-free drift tube, and their time-of-flight to the detector is measured. Since all ions receive the same kinetic energy, their velocity is dependent on their mass—lighter ions travel faster and reach the detector first.

MALDI-TOF is known for its high sensitivity, speed, and tolerance to salts and buffers that might interfere with ESI. It is an excellent tool for rapidly confirming the molecular weight of this compound and assessing the presence of impurities. nih.gov

Table 4: Common MALDI Matrices for Peptide and Protein Analysis
MatrixCommon NameLaser WavelengthTypical Analytes
α-Cyano-4-hydroxycinnamic acid CHCA337 nm (N2 laser)Peptides and proteins < 10 kDa
Sinapinic acid SA337 nm (N2 laser)Proteins > 10 kDa
2,5-Dihydroxybenzoic acid DHB337 nm (N2 laser)Peptides, glycoproteins, oligonucleotides

Calorimetric and Potentiometric Determinations

Potentiometry and calorimetry provide critical data on the energetics of molecular interactions. Potentiometric titrations are employed to determine the dissociation constants of ionizable groups, while calorimetry directly measures the heat changes associated with these processes, offering a complete thermodynamic profile.

The acid-base properties of a peptide are defined by the pKa values of its terminal carboxyl and amino groups, as well as any ionizable side chains. These constants are crucial for understanding the peptide's charge state, solubility, and interaction with other molecules at different pH values. Potentiometric titration is a primary technique for determining these dissociation constants. The method involves monitoring the pH of a peptide solution as a titrant (a strong acid or base) is incrementally added. The resulting titration curve allows for the calculation of the pKa values corresponding to each protonation/deprotonation event.

The stepwise dissociation of a tripeptide like glycyl-glycyl-glycine can be represented by the following equilibria:

H₃L⁺ ⇌ H₂L + H⁺ H₂L ⇌ HL⁻ + H⁺ HL⁻ ⇌ L²⁻ + H⁺

The thermodynamic parameters associated with these dissociation steps, such as the change in Gibbs free energy (ΔrG°), enthalpy (ΔrH°), and entropy (ΔrS°), provide a complete picture of the molecule's acid-base behavior. For instance, studies on glycyl-glycyl-glycine have yielded precise values for these parameters, illustrating the type of data obtained from such analyses. researchgate.net

Table 1: Example Thermodynamic Characteristics of Stepwise Dissociation for Glycyl-glycyl-glycine at 298.15 K (Illustrative data from a structurally similar tripeptide) researchgate.net

ProcesspKΔrG° (kJ/mol)ΔrH° (kJ/mol)ΔrS° (J/mol·K)
H₂L ⇌ HL⁻ + H⁺3.23 ± 0.0418.43 ± 0.232.55 ± 0.21-53.3 ± 1.2
HL⁻ ⇌ L²⁻ + H⁺8.19 ± 0.0446.75 ± 0.2344.25 ± 0.18-8.4 ± 1.1

Data presented for glycyl-glycyl-glycine to exemplify the results from potentiometric and calorimetric measurements.

Calorimetry is a powerful technique for directly measuring the heat absorbed or released during a chemical process, providing fundamental insights into the thermodynamics of solute-solvent interactions and binding events. Isothermal titration calorimetry (ITC) and solution calorimetry are key methods used in this context.

Calorimetric determination of the enthalpies of interaction and dilution in aqueous solutions is fundamental to understanding how a peptide like this compound interacts with its surrounding water molecules. These solute-solvent interactions are critical drivers of peptide folding, stability, and aggregation. For example, the integral enthalpies of solution for peptides can be measured in various aqueous solvent mixtures to probe how the environment affects the peptide's energetics. researchgate.net

In the context of acid-base chemistry, calorimetry is used to determine the enthalpy changes (ΔH) associated with the protonation and deprotonation of the peptide's ionizable groups. univr.it By measuring the heat of interaction between the peptide and strong acids or bases at a constant temperature, researchers can calculate the standard enthalpies of dissociation for the carboxylic acid group and the protonated amino group. researchgate.net

The study of glycyl-glycyl-glycine demonstrates this application. The heats of its interaction with nitric acid and potassium hydroxide (B78521) solutions were measured at different ionic strengths (e.g., 0.25, 0.50, and 0.75 M KNO₃) at 298.15 K. researchgate.net These experiments yield the enthalpy changes for the stepwise dissociation processes. Combining the enthalpy data (ΔrH°) with the Gibbs free energy data (ΔrG°, derived from pKa values), allows for the calculation of the entropy change (ΔrS°) using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°). This provides a complete thermodynamic characterization of the dissociation process, revealing the relative contributions of enthalpic and entropic factors. researchgate.net

Table 2: Example Standard Thermodynamic Characteristics of Acid-Base Interactions for Glycyl-glycyl-glycine in Aqueous Solution (Illustrative data from a structurally similar tripeptide) researchgate.net

ProcessThermodynamic CharacteristicValue
Carboxyl Group Dissociation ΔrG° (kJ/mol)18.43 ± 0.23
ΔrH° (kJ/mol)2.55 ± 0.21
ΔrS° (J/mol·K)-53.3 ± 1.2
Amino Group Dissociation ΔrG° (kJ/mol)46.75 ± 0.23
ΔrH° (kJ/mol)44.25 ± 0.18
ΔrS° (J/mol·K)-8.4 ± 1.1

Data presented for glycyl-glycyl-glycine to exemplify the results from calorimetric studies.

These calorimetric investigations are vital for constructing a detailed understanding of the forces that dictate the behavior of this compound in a biological context, from its interaction with water to its potential binding with other molecules.

Ix. Future Research Directions and Methodological Advancements

Exploration of Unconventional Synthetic Pathways and Catalysis

The classical methods of peptide synthesis, while effective, often involve complex protection-deprotection steps and the use of harsh reagents. qyaobio.com Future research will increasingly focus on more efficient, sustainable, and innovative synthetic strategies for beta-Alanyl-glycyl-glycine.

A primary area of exploration involves the development of novel catalytic systems. This includes the use of transition metal catalysts, such as rhodium(III), which have shown promise in creating unnatural amino acids and facilitating peptide ligations under mild conditions. columbia.edu The application of such catalytic methods could offer modular and diastereoselective pathways to this compound and its analogs. Furthermore, the design of small, catalytic peptides or peptidomimetics that can themselves catalyze carbon-carbon bond formation represents a frontier in organic synthesis. chemistryworld.commdpi.com Investigating tripeptide-based catalysts could lead to autocatalytic or biomimetic synthetic routes.

Another promising avenue is the expansion of multicomponent reactions. These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. mdpi.com Developing a multicomponent strategy tailored for the synthesis of this compound could streamline its production significantly. Research into solid-phase synthesis will also continue, with an emphasis on developing new linkers and resins that improve yield and purity while minimizing waste.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Transition Metal Catalysis High stereoselectivity, mild reaction conditions, potential for unnatural analogs. columbia.edunih.govDevelopment of Rh(III) or other metal-based catalysts for specific peptide bond formations.
Peptidomimetic Organocatalysis Biomimetic approach, potential for high enantioselectivity, metal-free synthesis. mdpi.comDesigning novel catalysts incorporating peptide bond surrogates like triazoles.
Metathesis & Aminohydroxylation Generation of stereochemical diversity, high yields, and no side products. nih.govApplying consecutive catalytic procedures to build the tripeptide backbone.
Multicomponent Reactions Increased efficiency, reduced synthetic steps, combinatorial library potential. mdpi.comDesigning a one-pot reaction combining beta-alanine (B559535), glycine (B1666218), and glycine precursors.

Integration of Advanced Spectroscopic Techniques for Dynamic Interaction Monitoring

Understanding the conformational dynamics and intermolecular interactions of this compound is paramount to elucidating its function. Future research will leverage a suite of advanced spectroscopic techniques to monitor these dynamics in real-time and with high resolution.

Mass spectrometry (MS) is another powerful tool, particularly for studying non-covalent interactions. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to study the binding of this compound to metal ions or other small molecules directly from solution. Tandem MS (MS/MS), combined with advanced separation techniques like hydrophilic interaction liquid chromatography (HILIC), will be critical for identifying and quantifying the peptide in complex mixtures, which is a necessary step before investigating its interactions. nih.govresearchgate.net

Spectroscopic TechniqueInformation Gained on this compoundFuture Research Application
Nuclear Magnetic Resonance (NMR) 3D structure, conformational dynamics, intermolecular interactions. nih.govchapman.eduMonitoring dynamic binding events with target molecules in solution.
Mass Spectrometry (MS/MS) Sequence confirmation, identification in complex mixtures, study of non-covalent complexes. nih.govCharacterizing interaction partners and binding affinities.
Fourier-Transform Infrared (FT-IR) Secondary structure elements (e.g., beta-turns), hydrogen bonding patterns. nih.govObserving structural changes upon interaction or environmental shifts.
Circular Dichroism (CD) Global secondary structure and conformational changes. nih.govHigh-throughput screening of conformational stability under various conditions.

Development of Novel Computational Models for De Novo Peptide Design and Prediction

Computational modeling is revolutionizing peptide science by enabling the de novo design of peptides with specific structures and functions. biophysics.org For this compound, future computational work will focus on two main areas: predicting its intrinsic properties and designing novel analogs with enhanced or entirely new functionalities.

The development of sophisticated algorithms and the use of machine learning will allow for more accurate predictions of peptide behavior. frontiersin.orgnih.gov Researchers can use these tools to forecast how modifications to the this compound sequence—such as substituting amino acids or adding chemical moieties—will affect its three-dimensional structure, stability, and interaction profiles. biophysics.org This in silico approach significantly accelerates the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental validation. frontiersin.org

Furthermore, computational methods are being developed to design peptides from scratch. pnas.org By defining a desired backbone conformation or a specific binding pocket, algorithms can search through vast sequence possibilities to identify novel peptides that meet these criteria. pnas.orgbiorxiv.org Applying these de novo design principles could lead to the creation of new tripeptides based on the this compound scaffold but with tailored properties, such as enhanced binding to a specific target or self-assembly into defined nanostructures. nih.gov

Investigation of this compound in Complex Biological Matrices (Non-Clinical Focus)

To understand the fundamental behavior of this compound in a biological context, it is essential to study it within complex, non-clinical matrices such as cell lysates, plasma, or urine. These investigations focus on the peptide's stability, degradation, and interactions with endogenous molecules, which are critical for any future application.

A key challenge is the detection and quantification of this small, polar tripeptide amidst a vast excess of other biomolecules. aimspress.com Future methodological advancements will focus on developing highly sensitive and specific analytical techniques. The combination of hydrophilic interaction liquid chromatography (HILIC) with high-resolution mass spectrometry (HRMS) is a promising strategy for this purpose. researchgate.net The use of stable isotope labeling, such as dimethyl labeling, can further enhance detection and allow for precise quantification. nih.gov

Once robust analytical methods are established, research can explore the metabolic fate of this compound. This involves identifying potential peptidases that may cleave the peptide and characterizing the resulting fragments. Understanding its stability and degradation pathways in these matrices is a fundamental aspect of its biochemical profile. Furthermore, these analytical platforms can be used to screen for potential binding partners in a non-targeted fashion, a technique known as interactomics, which could reveal previously unknown biological roles or interactions. aimspress.com

Expanding the Scope of Enzymatic Transformations for Controlled Peptide Synthesis

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical peptide synthesis. qyaobio.com The use of enzymes like proteases or ligases can form peptide bonds under mild, aqueous conditions with excellent control over stereochemistry, thus avoiding racemization. qyaobio.comnih.gov

Future research will focus on expanding the toolbox of enzymes capable of synthesizing this compound. While many proteases are known, their substrate specificity can be a limitation. researchgate.net One avenue of research is enzyme engineering, using techniques like directed evolution or site-directed mutagenesis to alter the specificity of existing enzymes, making them more efficient at incorporating beta-alanine or forming the desired peptide bonds. qyaobio.com An aminopeptidase from Streptomyces has already been shown to be effective in synthesizing beta-alanyl dipeptides, suggesting that microbial enzymes are a rich source for new biocatalysts. researchmap.jp

The synthesis can be controlled by manipulating reaction conditions (kinetically controlled vs. thermodynamically controlled synthesis) to favor peptide bond formation over hydrolysis. nih.govresearchgate.net Kinetically controlled synthesis, which utilizes an activated acyl donor and a transferase-like function of the enzyme, is often preferred for its higher yields and faster reaction rates. nih.gov Investigating novel reaction media, such as ionic liquids or frozen aqueous solutions, could further shift the equilibrium toward synthesis and enhance enzyme stability. nih.gov

Enzyme ClassSynthesis StrategyAdvantages for this compoundFuture Directions
Proteases (e.g., Papain, Trypsin) Kinetically Controlled Synthesis researchgate.netHigh stereospecificity, mild conditions, minimal side-chain protection. qyaobio.comEngineering proteases for improved beta-alanine acceptance and ligation efficiency.
Lipases Equilibrium Controlled SynthesisBroad substrate tolerance, stability in organic solvents.Exploring lipase-catalyzed synthesis in non-aqueous media to maximize yield.
Aminopeptidases Acyl-Transfer Reactions researchmap.jpSpecificity for N-terminal modifications.Screening for novel aminopeptidases from diverse microbial sources.
Engineered Ligases Directed Peptide Bond FormationHigh specificity and efficiency for targeted linkages.Designing bespoke enzymes specifically for the synthesis of beta-alanine containing peptides.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing β-Alanyl-glycyl-glycine, and how can structural fidelity be ensured during synthesis?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. After synthesis, reverse-phase HPLC is recommended for purification, followed by characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm sequence integrity . Mass spectrometry (MALDI-TOF or ESI-MS) should validate molecular weight. For lab-scale reproducibility, ensure anhydrous conditions during coupling reactions and monitor deprotection efficiency using Kaiser tests .

Q. How is β-Alanyl-glycyl-glycine characterized for purity and structural conformation in aqueous solutions?

  • Methodological Answer : Purity is assessed via HPLC with UV detection at 214 nm (peptide bond absorption). Circular dichroism (CD) spectroscopy can confirm secondary structure absence (expected for short tripeptides), while dynamic light scattering (DLS) evaluates aggregation in aqueous buffers. For advanced validation, 1H^1H-NMR in D2 _2O or deuterated DMSO resolves proton environments, distinguishing between α-helix-prone vs. disordered states .

Q. What stability profiles should researchers consider when storing β-Alanyl-glycyl-glycine for long-term studies?

  • Methodological Answer : Lyophilized tripeptides are stable at -20°C in inert atmospheres. In solution, stability depends on pH: avoid extremes (pH < 2 or > 9) to prevent hydrolysis. Use buffered solutions (e.g., PBS, pH 7.4) for biological assays, and validate stability via time-course HPLC. For oxidative environments, add antioxidants like TCEP (0.1-1 mM) .

Advanced Research Questions

Q. How do pH and ionic strength modulate the solubility and transport kinetics of β-Alanyl-glycyl-glycine in intestinal models?

  • Methodological Answer : Use everted gut sac assays or Caco-2 cell monolayers to simulate intestinal transport. Vary buffer pH (5.5–7.4) and ionic strength (0.1–0.3 M NaCl) to mimic physiological gradients. Quantify apical-to-basolateral flux via LC-MS/MS. Contrast results with historical data (e.g., jejunum transport studies showing proton-dependent uptake ). For contradictions, re-evaluate assay conditions (e.g., temperature, stirring rate) and validate transporter involvement using inhibitors like phloridzin (SGLT1 blocker) .

Q. What computational approaches predict the interaction of β-Alanyl-glycyl-glycine with dipeptidyl peptidase IV (DPP-IV) or other enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models tripeptide binding to DPP-IV’s active site. Parameterize force fields (AMBER/CHARMM) for accurate energy minimization. Validate predictions with in vitro enzyme inhibition assays (IC50 _{50} measurements) and compare to known DPP-IV substrates (e.g., diprotin A). For discrepancies, assess protonation states at assay pH and solvation effects via molecular dynamics simulations .

Q. How can researchers resolve contradictions in reported transport kinetics data for β-Alanyl-glycyl-glycine across different epithelial models?

  • Methodological Answer : Conduct meta-analyses of published KmK_m and VmaxV_{max} values, stratifying by model type (e.g., in vitro vs. ex vivo). Test competing hypotheses (e.g., paracellular vs. transcellular transport) using permeability inhibitors (e.g., EGTA for tight junction disruption). Employ statistical tools like Bland-Altman plots to identify systematic biases. If methodological heterogeneity persists, propose standardized protocols (e.g., ISO/TS 22935 for transport assays) .

Methodological Considerations

  • Data Reproducibility : Document synthesis protocols per AJC guidelines (e.g., Beilstein Journal of Organic Chemistry ).
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Ethical Compliance : For in vivo studies, adhere to institutional review boards (IRBs) and ARRIVE 2.0 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.